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For researchers, scientists, and drug development professionals navigating the complex
landscape of computational chemistry, the choice of density functional approximation (DFA) is
paramount for achieving accurate and reliable results. This guide provides an in-depth
comparison of the DeepMind21 (DM21) functional, a machine-learned DFA, against
established hybrid and double-hybrid functionals, supported by experimental data and detailed
methodologies.

Developed by DeepMind, the DM21 functional represents a significant advancement in the
application of machine learning to solve long-standing challenges in density functional theory
(DFT), particularly the delocalization error inherent in many conventional functionals.[1] This
guide will delve into the performance of DM21 across various chemical benchmarks, its
strengths, and its current limitations, offering a clear perspective on its practical applicability in
research and drug discovery.

Performance Benchmarks: A Quantitative Look

The performance of DM21 has been rigorously evaluated on several standard benchmark sets,
providing a quantitative measure of its accuracy against well-established functionals. The
following tables summarize the mean absolute errors (MAES) in kcal/mol for key benchmark
suites.

Table 1: Performance on General Thermochemistry
(GMTKN55 Benchmark)
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The GMTKN55 benchmark is a comprehensive test suite for general main-group
thermochemistry, kinetics, and non-covalent interactions.

Functional Overall MAE (kcal/mol)
DM21 1.5[2]
SCAN 3.6[2]

revPBE:D3(BJ)

PW6B95:D3(0)

DSD-PBEP86:D3(BJ) (Double-Hybrid)

Note: Specific MAE values for revPBE:D3(BJ), PW6B95:D3(0), and DSD-PBEP86:D3(BJ) on
the overall GMTKNS55 set were not explicitly found in the provided search results, but they are
generally considered strong performers. The dashed line in one of the source figures indicates
the performance of the double-hybrid functional DSD-PBEP86:D3BJ.[1]

Table 2: Performance on Assorted Benchmarks (BBB,

QM9)

The BBB benchmark assesses performance on first- and second-row diatomics, while the QM9
dataset focuses on the properties of small organic molecules.

Functional BBB MAE (kcal/mol) QM9 MAE (kcal/mol)

DM21

SCAN

Best Performing Hybrids

Specific comparative values for DM21, SCAN, and the best-performing hybrid functionals on
the BBB and QM9 benchmarks were mentioned as being present in supplementary materials
of the source but not directly provided in the snippets.[1]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://arxiv.org/html/2501.12149v1
https://arxiv.org/html/2501.12149v1
https://www.researchgate.net/figure/State-of-the-art-performance-by-DM21-on-benchmarks-All-errors-are-in-kcal-mol-A-The_fig2_356914883
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.researchgate.net/figure/State-of-the-art-performance-by-DM21-on-benchmarks-All-errors-are-in-kcal-mol-A-The_fig2_356914883
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Table 3: Performance on Transition Metal Chemistry
(TMC117 Benchmark)

Transition metal chemistry presents a significant challenge for DFAs. This table shows the
Mean Absolute Errors (MAES) for reaction energies.

Functional MAE (kcal/mol)
B3LYP@B3LYP 9.36[3]
DM21@B3LYP 8.08[3]
DM21@DM21 8.41[3]
B3LYP@DM21 9.04[3]

Note: "A@B" denotes the evaluation of functional A on the electron density obtained from a
calculation with functional B. The D3(BJ) dispersion correction was applied to all energies.[4]

Key Strengths and Limitations of DM21

Strengths:

e Improved Accuracy for Main-Group Chemistry: For main-group thermochemistry, DM21 has
demonstrated significantly lower errors compared to popular functionals like SCAN.[2] It has
been shown to outperform most other hybrid functionals on standard molecular benchmarks.

[1]

» Addressing Delocalization Error: DM21 was specifically trained on fractional charge and spin
systems, enabling it to correctly describe the dissociation of molecules like Hz without
breaking spin symmetry, a classic failure of many DFAs.[1]

» Potential in Transition Metal Chemistry: While facing convergence issues, DM21 shows
promise. When evaluated on B3LYP densities (DM21@B3LYP), it provides a noticeable
improvement in accuracy over self-consistent B3LYP calculations for transition metal
complexes.[4][5]

Limitations:
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» Computational Cost: A significant drawback of DM21 is its computational expense. A single
self-consistent field (SCF) iteration with DM21 can be substantially more time-consuming
than a full calculation with hybrid or even double-hybrid functionals like B2PLYP.[5] Speed
tests have shown that in single-point computations, DM21 is slower than analytic functionals
and even CCSD(T).[2]

o SCF Convergence Issues in Transition Metal Chemistry: A major hurdle for the practical
application of DM21 in transition metal chemistry is the frequent difficulty in achieving self-
consistent field (SCF) convergence.[4][6] These issues are not typically resolved by standard
SCF setting adjustments.[4]

o Geometry Optimization Challenges: The absence of analytical gradients for DM21
necessitates the use of numerical gradients for geometry optimization.[7] This process
requires multiple SCF calculations and can be contaminated by numerical noise from the
neural network, making optimizations less efficient and potentially less accurate than with
analytical functionals.[2][7] Studies have shown that while DM21's energy predictions are
superior, the quality of its predicted equilibrium geometries is comparable to that of PBEO
and SCAN.[2]

o Extrapolation to Unseen Chemistry: As a machine-learned functional trained on main-group
chemistry, its ability to extrapolate to different chemical spaces, such as transition metal
chemistry, is a recognized challenge.[5][6]

Experimental and Computational Protocols

The benchmark results presented are based on well-defined computational methodologies. A
general workflow for evaluating these functionals is outlined below.
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Caption: A generalized workflow for benchmarking DFT functionals.
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Methodological Details:

o Software: The implementation of DM21 for many of these benchmarks was carried out within
the PySCF (Python for Strongly Correlated Electron Systems) framework.[7]

o Basis Sets: For geometry optimizations, basis sets such as 6-31G(d,p) and def2-TZVP have
been used.[2] For atomization energies, the cc-pVQZ basis set is common.[2]

o Reference Data: The accuracy of the functionals is determined by comparing the calculated
values to high-level reference data, typically from methods like Coupled-Cluster with Singles,
Doubles, and perturbative Triples (CCSD(T)) or Quantum Monte Carlo (QMC).[1][2]

o Geometry Optimization: For DM21, geometry optimization relies on numerical gradients
calculated using central finite difference methods due to the lack of analytical gradients.[7]

o Convergence Criteria: For B3LYP calculations, a convergence threshold of 102 for the
energy and 104 for the gradients is typical. For DM21 SCF, these are often relaxed to 10~°
and 1073, respectively. The initial guess for DM21 calculations often uses orbitals from a
converged B3LYP calculation.[5]

Logical Relationship of DFT Functional Components

The following diagram illustrates the conceptual relationship between the different components
of a DFT calculation, highlighting where the exchange-correlation functional, such as DM21,
plays a crucial role.

Total Energy

Kinetic Energy of External Potential Energy Hartree Energy Exchange-Correlation Energy

Non-Interacting Electrons (Electron-Nuclei Interaction) (Electron-Electron Repulsion) (Approximated by Functional like DM21)

Click to download full resolution via product page

Caption: Core components of the total energy in a DFT calculation.
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Conclusion

The DM21 functional demonstrates state-of-the-art performance for main-group chemistry,
often outperforming widely used hybrid functionals. Its design effectively mitigates the
delocalization error that plagues many conventional DFAs. However, for broader practical
application, particularly in transition metal chemistry and for routine geometry optimizations,
significant challenges remain. The high computational cost and issues with SCF convergence
currently limit its widespread adoption in these areas.

For researchers focused on high-accuracy thermochemistry of organic molecules, DM21
presents a compelling option, provided computational resources are not a major constraint. For
studies involving transition metals or requiring extensive geometry optimizations, established
hybrid functionals like B3LYP or PBEO, often with dispersion corrections, remain the more
pragmatic choice at present. The development of DM21, however, paves the way for future
machine-learned functionals that may overcome the current limitations, offering a glimpse into
the next generation of computational chemistry tools.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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